molecular formula C10H8F3N3 B2891863 N-methyl-2-(trifluoromethyl)-4-quinazolinamine CAS No. 929418-48-4

N-methyl-2-(trifluoromethyl)-4-quinazolinamine

Katalognummer: B2891863
CAS-Nummer: 929418-48-4
Molekulargewicht: 227.19
InChI-Schlüssel: IPHDZBOXSCMXAC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-methyl-2-(trifluoromethyl)-4-quinazolinamine is a chemical compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system. This particular compound is characterized by the presence of a trifluoromethyl group at the second position and a methyl group at the nitrogen atom of the quinazoline ring. The trifluoromethyl group imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(trifluoromethyl)-4-quinazolinamine typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions.

    Methylation: The final step involves the methylation of the nitrogen atom, which can be achieved using methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2) in the presence of a base like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Analyse Chemischer Reaktionen

Types of Reactions

N-methyl-2-(trifluoromethyl)-4-quinazolinamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, using reagents like sodium methoxide (NaOCH3).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in acetic acid (CH3COOH) at room temperature.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether at low temperatures.

    Substitution: Sodium methoxide (NaOCH3) in methanol (CH3OH) under reflux conditions.

Major Products Formed

    Oxidation: Formation of quinazoline N-oxides.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of substituted quinazoline derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

While comprehensive data tables and case studies for the specific compound "N-methyl-2-(trifluoromethyl)-4-quinazolinamine" are not available in the search results, the provided information highlights the applications of related compounds and derivatives, which can provide context. This compound is used as a building block in the synthesis of more complex molecules.

Here's a summary of related research areas:

Quinazoline Derivatives in General

  • Therapeutic Agents Quinazoline derivatives have anti-inflammatory, analgesic, anti-cytotoxic, anti-convulsant, anti-tuberculosis, anti-psychotic, anti-malarial, anti-obesity, and anti-diabetes activities .
  • Anticancer Drugs Several quinazoline derivatives have been approved by the FDA as anticancer drugs, including gefitinib, erlotinib, and lapatinib .
  • Modification of Functions The functions of quinazoline-based compounds can be easily modified because highly delocalized  electrons in N=C double bonds enhance the reactivity of quinazolines towards many types of nucleophiles .

N-Aryl-2-trifluoromethyl-quinazoline-4-amine Derivatives

  • Anti-Leukemia Agents N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives have been synthesized and identified as inhibitors of tubulin polymerization in leukemia cells . Several compounds in the series demonstrated significant anticancer activity against chronic myeloid leukemia cells (K562) and erythroleukemia cells (HEL) . These derivatives may be valuable lead compounds for anti-leukemia agents .

2-(Trifluoromethyl)quinolin-4-amine Derivatives

  • Microtubule-Targeted Agents 2-(trifluoromethyl)quinolin-4-amine derivatives have been designed and synthesized as microtubule-targeted agents (MTAs) . They have shown cytotoxicity against PC3, K562, and HeLa cell lines . One compound, 5e, was identified as a tubulin inhibitor, disrupting tubulin networks and inducing cell apoptosis .

Trifluoromethyl Moiety

  • Enhancement of Cytotoxic Activity The substitution of [1,2,4]triazolo[4,3-c]quinazoline with a trifluoromethyl moiety is beneficial for cytotoxic activity . The trifluoromethyl moiety can form extra hydrogen and hydrophobic bonds, increasing binding affinity and activity, and it can also increase the lipophilic character of compounds, facilitating their diffusion across cell membranes .

Wirkmechanismus

The mechanism of action of N-methyl-2-(trifluoromethyl)-4-quinazolinamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

N-methyl-2-(trifluoromethyl)-4-quinazolinamine can be compared with other quinazoline derivatives, such as:

    2-(Trifluoromethyl)-4-quinazolinamine: Lacks the methyl group at the nitrogen atom.

    N-methyl-4-quinazolinamine: Lacks the trifluoromethyl group.

    4-Quinazolinamine: Lacks both the methyl and trifluoromethyl groups.

Uniqueness

The presence of both the trifluoromethyl and methyl groups in this compound imparts unique chemical properties, such as increased lipophilicity and stability, making it distinct from other quinazoline derivatives.

Biologische Aktivität

N-Methyl-2-(trifluoromethyl)-4-quinazolinamine is a compound of increasing interest in medicinal chemistry, particularly due to its biological activity as an inhibitor of tubulin polymerization. This article delves into the compound’s structure, biological mechanisms, and potential therapeutic applications, supported by various research findings and case studies.

Chemical Structure and Properties

This compound has a molecular formula of C10H8F3N3C_{10}H_{8}F_{3}N_{3} and a molecular weight of 227.19 g/mol. The compound features a quinazoline core, characterized by a bicyclic structure comprising a benzene ring fused to a pyrimidine ring. The presence of the trifluoromethyl group at the second position and an N-methyl group at the fourth position significantly influences its biological properties.

Research indicates that this compound acts primarily as an inhibitor of tubulin polymerization . This mechanism is crucial in cancer therapy, particularly for leukemia, where disrupting microtubule dynamics can inhibit cancer cell proliferation. The trifluoromethyl group enhances the compound's binding affinity and selectivity toward tubulin, making it a promising candidate for further pharmacological investigation .

Anticancer Properties

  • Inhibition of Tubulin Polymerization : Studies have shown that this compound effectively inhibits tubulin polymerization in leukemia cells, suggesting its potential as an anti-leukemia agent .
  • Comparison with Other Quinazolines : Similar quinazoline derivatives have demonstrated various biological activities, including anticancer properties. For instance:
    Compound NameStructural FeaturesBiological Activity
    2-(Trifluoromethyl)quinazolin-4(3H)-oneQuinazoline core with trifluoromethyl groupAntitumor activity
    4-AminoquinazolineAmino group at position 4Antimicrobial properties
    2-MethylquinazolineMethyl group at position 2Potential antifungal activity

The trifluoromethyl substitution in this compound enhances its electronic properties and biological activity compared to other quinazolines lacking this feature.

Other Biological Activities

In addition to its anticancer effects, compounds with similar structures have been explored for their antifungal and antibacterial properties. The structural modifications, particularly the presence of electron-withdrawing groups like trifluoromethyl, are associated with enhanced biological activities across various assays .

Case Studies

Several studies have highlighted the efficacy of this compound:

  • In Vitro Studies : In vitro assays demonstrated that this compound exhibits significant cytotoxicity against leukemia cell lines, with IC50 values indicating its potency compared to standard treatments .
  • Structure-Activity Relationship (SAR) : Research on SAR has shown that modifications to the side chains can significantly impact the inhibitory activity against tubulin polymerization. Compounds with heteroatoms in their side chains tend to form hydrogen bonds that enhance their interaction with biological targets .
  • Comparative Efficacy : A study comparing various quinazoline derivatives found that those containing trifluoromethyl groups displayed superior activity against several cancer cell lines, highlighting the importance of this functional group in drug design .

Eigenschaften

IUPAC Name

N-methyl-2-(trifluoromethyl)quinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3/c1-14-8-6-4-2-3-5-7(6)15-9(16-8)10(11,12)13/h2-5H,1H3,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPHDZBOXSCMXAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=NC2=CC=CC=C21)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.